molecular formula C16H12ClN3O B12647708 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol CAS No. 93940-64-8

5-((3-Chloro-o-tolyl)azo)quinolin-8-ol

Cat. No.: B12647708
CAS No.: 93940-64-8
M. Wt: 297.74 g/mol
InChI Key: BKPOSIBVVXFIPZ-UHFFFAOYSA-N
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Description

5-((3-Chloro-o-tolyl)azo)quinolin-8-ol is a chemical compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol typically involves the diazotization of 3-chloro-o-toluidine followed by coupling with quinolin-8-ol. The reaction conditions generally include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored to control the temperature and pH, ensuring the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chloro-o-tolyl)azo)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((3-Chloro-o-tolyl)azo)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Bromo-o-tolyl)azo)quinolin-8-ol
  • 5-((3-Methyl-o-tolyl)azo)quinolin-8-ol
  • 5-((3-Nitro-o-tolyl)azo)quinolin-8-ol

Uniqueness

5-((3-Chloro-o-tolyl)azo)quinolin-8-ol stands out due to the presence of the chloro group, which influences its reactivity and biological activity. The chloro substituent can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

93940-64-8

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

5-[(3-chloro-2-methylphenyl)diazenyl]quinolin-8-ol

InChI

InChI=1S/C16H12ClN3O/c1-10-12(17)5-2-6-13(10)19-20-14-7-8-15(21)16-11(14)4-3-9-18-16/h2-9,21H,1H3

InChI Key

BKPOSIBVVXFIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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